Arg-Gly-Asp-Cys
Description
Significance of RGD Sequences in Extracellular Matrix (ECM) Proteins
The RGD motif is not a standalone entity but is found within the structure of numerous ECM proteins. cellgs.comwikipedia.org Its presence in these proteins provides the molecular handles for cells to attach, migrate, and respond to their environment.
The RGD sequence is a conserved feature in a multitude of essential ECM proteins. wikipedia.orgnih.gov These include:
Fibronectin: A major adhesive glycoprotein (B1211001) in the ECM, where the RGD sequence was first identified as the key mediator of cell attachment. cellgs.comnih.govmdpi.com
Vitronectin: A glycoprotein found in plasma and the ECM that supports cell adhesion and spreading through its RGD motif. wikipedia.orgnih.govnih.gov
Fibrinogen: A blood plasma protein crucial for blood clotting, which also contains an RGD sequence that facilitates platelet aggregation and interaction with other cells. wikipedia.orgnih.govnih.gov
Osteopontin: A phosphoprotein in the bone matrix and other tissues that plays a role in bone remodeling, immune responses, and cell adhesion via its RGD sequence. wikipedia.orgnih.govbioscientifica.com
Other notable ECM proteins containing the RGD motif include various collagens, thrombospondin, and bone sialoprotein. cellgs.comnih.govnih.gov
The RGD sequence serves as the primary ligand for a significant portion of the integrin family of receptors. wikipedia.orgnih.govnih.gov Nearly half of the known integrins recognize and bind to this motif. nih.govselleck.co.jp This binding is not merely a simple attachment; it triggers a cascade of intracellular signals that influence cell behavior, including migration, proliferation, differentiation, and even survival or apoptosis. nih.govselleck.co.jp The interaction between RGD-containing proteins and integrins is a dynamic process that is central to maintaining tissue integrity and function. researchgate.net
Ubiquitous Presence in Key ECM Proteins (e.g., Fibronectin, Vitronectin, Fibrinogen, Osteopontin)
H-Arg-Gly-Asp-Cys-OH: A Specific Linear RGD Peptide Sequence
Within the vast landscape of RGD-containing molecules, H-Arg-Gly-Asp-Cys-OH stands out as a specific linear tetrapeptide. Its unique composition and structure confer distinct properties and research applications.
H-Arg-Gly-Asp-Cys-OH is a tetrapeptide composed of four amino acids linked in a specific sequence: Arginine (Arg), Glycine (B1666218) (Gly), Aspartic Acid (Asp), and Cysteine (Cys).
Arginine (Arg): A positively charged, basic amino acid. technologynetworks.combachem.com
Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain, providing flexibility to the peptide backbone. technologynetworks.combachem.com
Aspartic Acid (Asp): A negatively charged, acidic amino acid. technologynetworks.combachem.com
Cysteine (Cys): Contains a thiol group (-SH) which can form disulfide bonds, a key feature for potential cyclization or conjugation. technologynetworks.combachem.com
The "H-" at the beginning indicates a free amino group at the N-terminus (Arginine), and the "-OH" at the end signifies a free carboxyl group at the C-terminus (Cysteine). bachem.com
The linear structure of H-Arg-Gly-Asp-Cys-OH provides it with specific binding characteristics that differ from cyclic RGD peptides or those with other flanking amino acids. The conformation of the RGD loop and its adjacent amino acids significantly influences its binding affinity and selectivity for different integrin subtypes. For example, while linear RGD peptides are effective, cyclic versions often exhibit higher affinity and selectivity due to their constrained conformation. pnas.org The addition of the Cysteine residue in H-Arg-Gly-Asp-Cys-OH offers a reactive site for conjugation to other molecules or for forming disulfide bridges, which can alter its biological activity and targeting capabilities. Research has shown that this peptide can inhibit the binding of fibrinogen to endothelial cells and ADP-stimulated platelets, with IC50 values of 320 and 35 µM, respectively. glpbio.com
Structural Context and Amino Acid Composition
Overview of RGD Peptide Research Trajectory
The journey of RGD peptide research began in the early 1980s with the groundbreaking identification of this sequence in fibronectin. researchgate.net This discovery led to the synthesis of short RGD-containing peptides to mimic the cell-binding activity of ECM proteins. nih.gov Throughout the 1990s, scientists began to modify RGD peptides to improve their binding affinity and selectivity for specific integrin receptors. nih.gov This era also saw the incorporation of RGD peptides into biomaterials for tissue engineering to promote cell adhesion. nih.gov The early 2000s marked the exploration of RGD peptides as targeting ligands for drug delivery systems. researchgate.netnih.gov By 2010, RGD-conjugated nanoparticles were being developed for targeted cancer therapy. nih.gov More recently, research has focused on creating novel RGD-based ligands, including bicyclic RGD peptides with enhanced selectivity, and exploring their potential in diverse fields like cancer immunotherapy and regenerative medicine. nih.govmdpi.com
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSIYIIMVBZQU-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Recognition and Cellular Signaling Mechanisms of H Arg Gly Asp Cys Oh
Integrin Receptor Binding Profile
The interaction between H-Arg-Gly-Asp-Cys-OH and integrins is a highly specific process, governed by the peptide's sequence and conformation, which dictates its binding affinity and selectivity for various integrin subtypes.
The RGD motif is the principal integrin-binding domain found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen. nih.gov Consequently, peptides containing this sequence, such as H-Arg-Gly-Asp-Cys-OH, can bind to a range of integrin receptors. These include, but are not limited to, αvβ3, αvβ5, α5β1, and αIIbβ3. biorxiv.orgresearchgate.net The linear H-Arg-Gly-Asp-Cys-OH peptide has been shown to interact with integrins like αvβ3 and αvβ5, which are involved in cell adhesion and signaling pathways.
The specificity of RGD-containing peptides for different integrins is not uniform. For instance, linear peptides often exhibit a strong affinity for the αvβ3 integrin, followed by αvβ5 and α5β1. qyaobio.com The interaction with αIIbβ3, a platelet-specific integrin, is also a key area of investigation, with H-Arg-Gly-Asp-Cys-OH showing inhibitory effects on platelet aggregation. medchemexpress.commedchemexpress.com The presence of the RGD sequence allows these peptides to mimic the function of natural ECM proteins, thereby influencing cellular behaviors.
The conformation of the RGD peptide plays a critical role in its binding affinity and selectivity. While H-Arg-Gly-Asp-Cys-OH is a linear peptide, its cysteine residue allows for cyclization, often through a disulfide bond, leading to a more constrained structure. This cyclization has profound effects on integrin binding.
Generally, cyclic RGD peptides exhibit higher binding affinities and greater stability compared to their linear counterparts. qyaobio.comrsc.org The rigidity of the cyclic structure is thought to present the RGD motif in a more favorable conformation for integrin binding, leading to a stronger interaction. researchgate.net For example, the binding affinity of cyclic RGD peptides to integrin αvβ3 is significantly stronger than that of linear ligands. qyaobio.com Molecular dynamics simulations have suggested that cyclic RGD peptides form more stable configurations when bound to integrins, attributed to higher binding and electrostatic energies. researchgate.net
However, linear peptides like H-Arg-Gly-Asp-Cys-OH still play a crucial role in research due to their distinct binding characteristics and ease of synthesis. While they may have lower affinity, they can still effectively inhibit certain integrin-mediated processes. qyaobio.combiorxiv.org
| Peptide Type | Integrin Subtype | Relative Binding Affinity | Key Characteristics |
|---|---|---|---|
| Linear (e.g., H-Arg-Gly-Asp-Cys-OH) | αvβ3, αvβ5, α5β1 | Moderate | Flexible structure, susceptible to degradation. qyaobio.com |
| Cyclic (e.g., cyclo(RGDfV)) | αvβ3, αvβ5 | High | Rigid conformation, enhanced stability and affinity. qyaobio.comrsc.org |
The amino acids flanking the core RGD motif significantly influence the peptide's binding specificity for different integrin subtypes. These flanking residues, denoted as RGDX1X2, can either enhance or diminish the affinity for a particular integrin.
Research has shown that specific C-terminal sequences can confer selectivity. For example, the presence of certain amino acid pairs (X1X2) at the C-terminus of the RGD sequence can increase its affinity for integrin αvβ5, while not affecting αvβ3-mediated cell adhesion. acs.org Specifically, sequences like RGDVF and RGDNY have been identified as being crucial for adhesion via integrin αvβ5. nih.govresearchgate.net This is particularly relevant for cells that express αvβ5 but not αvβ3, such as induced pluripotent stem cells (iPSCs). nih.govresearchgate.net
The design of bicyclic RGD peptides has further highlighted the importance of flanking sequences. By incorporating a second loop with a randomized sequence, researchers have been able to develop peptides with high selectivity for specific integrins, such as αvβ3 or α5β1, with affinities in the nanomolar range. jakubdostalek.czresearchgate.netjakubdostalek.cz For instance, a bicyclic peptide with the minimal integrin-binding motif CRGDC was used as a starting point for developing highly selective αvβ3 binders. jakubdostalek.cz
Differential Binding Affinities and Selectivity of Linear versus Cyclic Variants
Integrin-Mediated Cell Adhesion Processes
The binding of H-Arg-Gly-Asp-Cys-OH to integrins initiates a cascade of intracellular events that regulate cell adhesion, spreading, and the organization of the cytoskeleton.
The initial attachment of cells to a substrate is often mediated by the interaction of integrins with adhesive ligands like the RGD sequence. H-Arg-Gly-Asp-Cys-OH, when immobilized on a surface, can effectively promote the attachment of various cell types. nih.gov This peptide mimics the cell-binding domain of fibronectin, facilitating the initial contact and adhesion of cells. medchemexpress.com
Following attachment, cells begin to spread, a process that involves the reorganization of the cytoskeleton. The density and presentation of the RGD peptide on a surface can significantly impact the efficiency of cell attachment and the extent of cell spreading. nih.gov Studies have shown that surfaces coated with RGDC peptides lead to earlier and greater cell spreading compared to control surfaces. researchgate.net However, the degree of spreading stimulated by a simple peptide like RGDS may be less extensive than that induced by the full fibronectin protein, suggesting that while the RGD sequence is crucial for attachment, other domains in the native protein contribute to full cellular spreading. semanticscholar.org
Upon integrin engagement with RGD-containing ligands, a critical step in cell adhesion is the clustering of integrins and the recruitment of various structural and signaling proteins to form focal adhesions. nih.gov These structures serve as mechanical links between the extracellular matrix and the intracellular actin cytoskeleton.
Surfaces coated with RGDC peptides have been shown to promote the formation of focal adhesions, as evidenced by the positive staining for vinculin, a key protein component of these structures. researchgate.net The formation of focal adhesions is a dynamic process that is essential for stable cell adhesion and the generation of traction forces. The spatial organization of RGD peptides on a substrate can influence the formation of focal adhesions and the subsequent organization of the actin cytoskeleton into stress fibers. frontiersin.org
The interaction of integrins with RGD peptides triggers signaling pathways that lead to the phosphorylation of intracellular proteins like focal adhesion kinase (FAK), which in turn regulates the organization of the cytoskeleton. scielo.br While RGD peptides can induce the formation of focal adhesions, the morphology and organization of these structures may differ from those formed on natural ECM proteins, indicating a more complex regulatory mechanism in the native environment. semanticscholar.org
| Cellular Process | Observation | Key Molecular Players |
|---|---|---|
| Cell Attachment | Increased attachment on RGDC-coated surfaces. researchgate.net | Integrins (αvβ3, α5β1), RGD motif |
| Cell Spreading | Enhanced and earlier cell spreading. researchgate.net | Actin cytoskeleton, Rho family GTPases |
| Focal Adhesion Formation | Positive staining for vinculin, indicating focal adhesion assembly. researchgate.net | Integrins, Vinculin, Talin, Paxillin, FAK |
| Cytoskeletal Organization | Formation of actin stress fibers. frontiersin.org | Actin filaments, Myosin II |
Mechanisms of Cell Attachment and Spreading
Intracellular Signaling Cascades Triggered by Integrin-RGD Interactions
The binding of the RGD sequence in H-Arg-Gly-Asp-Cys-OH to integrins initiates a cascade of intracellular events. This molecular recognition process triggers a series of signaling pathways that dictate cellular behavior. These pathways are crucial for processes ranging from cell adhesion and migration to proliferation and survival.
Activation of Downstream Signaling Pathways (e.g., Src kinase-dependent pathways, VEGF pathway)
Upon engagement of integrins by the RGD motif, a complex signaling network is activated. A primary event is the clustering of integrins and the recruitment of various signaling proteins to form focal adhesions. nih.gov This clustering initiates a cascade of phosphorylation events, activating key downstream signaling molecules.
One of the most prominent pathways activated is the Src family kinase (SFK)-dependent pathway . The binding of RGD to integrins can lead to the activation of Src, a non-receptor tyrosine kinase. nih.govpnas.orgbiologists.com This activation can occur through the formation of a FAK-Src complex at focal adhesion sites. biologists.com Activated Src can then phosphorylate a multitude of substrates, influencing cell spreading, migration, and proliferation. nih.govpnas.orgbiologists.com For instance, force generated by myosin II contraction can stimulate a Src kinase-dependent extension of lamellipodia, which are crucial for cell movement. nih.govpnas.org
Furthermore, RGD-integrin interactions can significantly influence the Vascular Endothelial Growth Factor (VEGF) pathway , which is critical for angiogenesis (the formation of new blood vessels). researchgate.netmdpi.com The interplay between integrins, particularly αvβ3, and the VEGF receptor 2 (VEGFR2) is a well-documented example of this crosstalk. researchgate.netwjgnet.com The binding of RGD-containing ligands to αvβ3 can modulate VEGFR2 signaling. researchgate.net For example, the binding of angiopoietin-like protein 4 (ANGPTL4) to αvβ3 integrin enhances Src kinase recruitment, which in turn can inhibit downstream VEGFR2 signaling, leading to the stabilization of blood vessels. wjgnet.com Conversely, some studies have shown that antagonists of αv integrins can lead to a reduction in angiogenesis by inhibiting downstream signaling via the FAK/Src/Akt pathway. mdpi.com
The table below summarizes key research findings on the activation of these signaling pathways.
| Pathway | Key Molecules | Cellular Outcome | Research Findings |
| Src Kinase-Dependent Pathway | Src, FAK, p130CAS | Cell Spreading, Migration, Lamellipodia Formation | RGD-activated integrin clusters stimulate Src-dependent actin polymerization and outward movement of clusters. nih.govpnas.org |
| VEGF Pathway | VEGFR2, αvβ3 Integrin, Src | Angiogenesis, Vascular Permeability, Cell Proliferation | RGD-disintegrins can block the αvβ3/VEGFR2 crosstalk, decreasing VEGFR2 phosphorylation and inhibiting angiogenesis. researchgate.net |
Regulation of Actin Polymerization and Contractile Movement
The interaction between H-Arg-Gly-Asp-Cys-OH and integrins plays a direct role in regulating the cell's cytoskeleton, specifically through the modulation of actin polymerization and actomyosin (B1167339) contractility. nih.gov The initial binding of the RGD peptide to integrins triggers the clustering of these receptors. pnas.org These RGD-activated integrin clusters then act as nucleation sites for actin polymerization, with actin filaments radiating from these clusters. nih.govpnas.orgresearchgate.net
This localized actin polymerization is a critical first step in cell spreading and movement. nih.govpnas.org The subsequent contraction of this newly formed actin network by myosin II generates contractile forces. nih.gov These forces are essential for the maturation of adhesions and for generating the traction required for cell migration. nih.gov The interplay between actin polymerization and myosin-driven contraction leads to dynamic cellular movements, including the extension of lamellipodia and the translocation of the cell body. nih.govpnas.org
Key findings on the regulation of the actin cytoskeleton are presented in the table below.
| Process | Key Events | Functional Consequence |
| Actin Polymerization | RGD-activated integrin clusters stimulate the formation of new actin filaments. nih.govpnas.orgresearchgate.net | Provides the structural basis for cell spreading and the formation of migratory protrusions. nih.govpnas.org |
| Contractile Movement | Myosin II contracts the actin network, generating force. nih.gov | Drives the movement of integrin clusters and stimulates active cell spreading and translocation. nih.gov |
Crosstalk with Other Receptor Systems (e.g., Growth Factor Receptors, Syndecans)
The signaling initiated by RGD-integrin binding is not an isolated event but is intricately connected with other receptor systems on the cell surface. This "crosstalk" allows for the integration of multiple extracellular signals to produce a coordinated cellular response. frontiersin.orguni-muenchen.deliverpool.ac.uk
A significant area of crosstalk occurs with Growth Factor Receptors (GFRs) , such as the Epidermal Growth Factor Receptor (EGFR). biologists.comuni-muenchen.de Integrin-mediated adhesion can prime cells to respond to growth factors or even activate GFRs in a ligand-independent manner. biologists.com For example, integrin ligation can lead to the Src-mediated phosphorylation of EGFR, initiating downstream signaling cascades that regulate cell proliferation and migration. biologists.com This integration of signals from the extracellular matrix (via integrins) and soluble growth factors (via GFRs) is crucial for a wide range of biological processes. uni-muenchen.deresearchgate.net
Another important interaction is with syndecans , a family of cell surface heparan sulfate (B86663) proteoglycans. frontiersin.orgliverpool.ac.uk Syndecans can act as co-receptors with integrins, modulating their function. frontiersin.org For instance, the binding of certain extracellular matrix components can promote cooperative signaling between integrins and syndecans, influencing RhoA-mediated stress fiber formation and stabilizing cell-cell interactions. frontiersin.org This crosstalk adds another layer of complexity to the regulation of cell adhesion and signaling.
The table below highlights the key aspects of this receptor crosstalk.
| Receptor System | Mechanism of Crosstalk | Functional Outcome |
| Growth Factor Receptors (e.g., EGFR) | Integrin-mediated activation of Src can phosphorylate and activate EGFR. biologists.com | Integration of adhesion and growth signals to control cell proliferation, migration, and survival. uni-muenchen.deresearchgate.net |
| Syndecans | Act as co-receptors with integrins to modulate signaling. frontiersin.orgliverpool.ac.uk | Regulation of cytoskeletal organization and cell adhesion dynamics. frontiersin.org |
Research into Receptor-Mediated Internalization Mechanisms
Following binding to integrins, the H-Arg-Gly-Asp-Cys-OH peptide and its receptor can be internalized by the cell. This process, known as receptor-mediated endocytosis, is a crucial mechanism for regulating the number of receptors on the cell surface and for transporting molecules into the cell.
Endocytosis Pathways (e.g., Clathrin or Caveolin Mediated)
The internalization of RGD-bound integrins can occur through several distinct endocytic pathways, with the two most well-studied being clathrin-mediated and caveolin-mediated endocytosis. researchgate.netnih.govwikipedia.org
Clathrin-mediated endocytosis is a well-characterized pathway that involves the formation of clathrin-coated pits on the plasma membrane. wikipedia.org The binding of the RGD ligand to the integrin can trigger the recruitment of adaptor proteins and clathrin to the site, leading to the invagination of the membrane and the formation of a clathrin-coated vesicle that transports the receptor-ligand complex into the cell. wikipedia.org
Caveolin-mediated endocytosis involves small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin. nih.gov Some studies suggest that certain integrins, such as αvβ3, can be internalized via this pathway. oup.comnih.gov The choice of endocytic pathway can be influenced by the specific integrin subtype, the cell type, and the nature of the RGD-containing ligand. nih.govoup.comnih.gov For example, some research indicates that nanoparticles conjugated with cyclic RGD peptides are internalized via caveolae-mediated endocytosis, which may help them avoid degradation in lysosomes. nih.gov
The table below compares the two main endocytosis pathways.
| Pathway | Key Proteins | Characteristics |
| Clathrin-Mediated Endocytosis | Clathrin, Adaptor Proteins | Forms clathrin-coated pits and vesicles; a major pathway for the uptake of many receptors and ligands. wikipedia.org |
| Caveolin-Mediated Endocytosis | Caveolin | Involves flask-shaped invaginations called caveolae; may lead to different intracellular trafficking routes. nih.gov |
Proteolytic Cleavage and Cryptic Sequence Exposure (e.g., iRGD mechanism)
A fascinating and highly specific mechanism of cellular uptake and tissue penetration is exemplified by the iRGD peptide (CRGDKGPDC). nih.govnih.govfrontiersin.org This mechanism involves a multi-step process that begins with the binding of the RGD motif to αv integrins, which are often overexpressed on tumor endothelial cells and tumor cells themselves. nih.govnih.govfrontiersin.orgucl.ac.uk
Following this initial binding, the iRGD peptide undergoes proteolytic cleavage by tumor-associated proteases. nih.govnih.govfrontiersin.orgucl.ac.ukacs.org This cleavage event is crucial as it exposes a previously hidden, or "cryptic," C-terminal sequence known as the C-end Rule (CendR) motif (R/KXXR/K). nih.govnih.govfrontiersin.orgacs.org
Once exposed, the CendR motif has a high affinity for and binds to a second receptor, neuropilin-1 (NRP-1). nih.govnih.govucl.ac.ukacs.org This binding to NRP-1 triggers a cascade of events that leads to enhanced endocytosis and tissue penetration. nih.govnih.govfrontiersin.org This unique dual-receptor targeting mechanism allows the iRGD peptide, and any cargo attached to it, to not only target tumor cells but also to penetrate deep into the tumor tissue, overcoming a major barrier in cancer therapy. nih.govnih.govfrontiersin.orgucl.ac.uk The truncated peptide, having bound to NRP-1, may lose its affinity for the integrin, potentially freeing up the integrin to bind another intact iRGD peptide. frontiersin.org
The steps of the iRGD mechanism are outlined below.
| Step | Description | Key Molecules/Receptors |
| 1. Initial Binding | The RGD motif of the iRGD peptide binds to αv integrins on tumor cells. nih.govnih.govfrontiersin.org | iRGD, αv Integrins |
| 2. Proteolytic Cleavage | Tumor-associated proteases cleave the iRGD peptide. nih.govnih.govfrontiersin.orgacs.org | iRGD, Proteases |
| 3. CendR Motif Exposure | Cleavage exposes the cryptic CendR motif at the C-terminus. nih.govnih.govfrontiersin.orgacs.org | CendR motif (R/KXXR/K) |
| 4. Secondary Receptor Binding | The exposed CendR motif binds to neuropilin-1 (NRP-1). nih.govnih.govucl.ac.ukacs.org | CendR motif, NRP-1 |
| 5. Internalization and Penetration | Binding to NRP-1 triggers enhanced endocytosis and tissue penetration. nih.govnih.govfrontiersin.org | iRGD-NRP-1 complex |
Influence on Cellular Behavior in Research Models
Modulation of Cell Adhesion and Spreading in In Vitro Systems
The immobilization of RGDC onto otherwise non-adhesive substrates is a widely employed strategy to promote cell attachment and subsequent spreading. The RGD sequence is recognized by several integrin subtypes, which are transmembrane receptors that mediate the connection between the extracellular matrix and the cell's internal cytoskeleton. ecmjournal.orgnih.gov This interaction is fundamental for initial cell anchoring.
Research has shown that RGDC-functionalized surfaces significantly enhance the adhesion of various cell types. For example, modifying materials like poly(ethylene terephthalate) (PET), hydrogels, and polyurethane with RGD-containing peptides promotes the attachment of cells such as fibroblasts and pre-osteoblasts. researchgate.netnih.govnih.govresearchgate.net The density and spatial arrangement of the immobilized RGD peptides can also control the efficiency of cell attachment and the subsequent clustering of integrin receptors, which is a critical step in the formation of focal adhesions and the organization of the actin cytoskeleton, leading to cell spreading. nih.gov
Regulation of Cell Proliferation and Viability
The interaction mediated by the RGDC peptide not only anchors cells but also triggers intracellular signals that regulate their survival and proliferation. Generally, by providing a suitable adhesive substrate, RGDC-functionalized materials support cell viability and encourage cell division. nih.govfrontiersin.org
However, the effect on proliferation can be context-dependent. For instance, while RGDC-modified scaffolds generally support the proliferation of human bone marrow stem cells (hBMSCs), one study noted that cell proliferation was significantly inhibited when these cells were subjected to fluid flow (perfusion) in a bioreactor, even as differentiation was enhanced. researchgate.netresearchgate.net In contrast, under static culture conditions, RGDC-functionalized polyurethane scaffolds led to a 3.4-fold increase in umbilical cord blood mesenchymal stem cell numbers compared to a 1.5-fold increase on non-functionalized controls. nih.govresearchgate.net Similarly, RGDC-functionalized chitosan (B1678972) was found to promote fibroblast proliferation, with cell viability exceeding 140% compared to controls in a wound healing model. medchemexpress.com The addition of RGDC peptides to poly (glycerol dodecanedioate (B1236620) co-fumarate) fibers also significantly improved cell viability and subsequent differentiation efficiency of motor neurons. nih.gov
It has also been observed that while RGD peptides significantly enhanced cell proliferation on the surface of a hydrogel, the effect on cells encapsulated within the hydrogel was only modest. nih.gov This highlights that the presentation of the peptide and the culture environment are critical factors in determining the proliferative response.
The covalent immobilization of RGDC onto three-dimensional (3D) porous scaffolds is a particularly effective strategy for enhancing cell proliferation throughout the material structure. This approach aims to mimic the natural extracellular matrix, providing signals for both attachment and growth. nih.gov
Studies on RGD-functionalized polycaprolactone (B3415563) (PCL) scaffolds demonstrated significantly improved attachment and proliferation of rat bone marrow stromal cells (BMSCs). nih.gov The RGD modification was found to activate the FAK-PI3K-Akt signaling pathway, which is known to regulate cell survival and growth. nih.gov In another example, nano-P(3HB-co-4HB) scaffolds functionalized with RGD peptides showed the highest attachment and proliferation of H9c2 myoblast cells. frontiersin.org On day 4 of culture, the RGD-modified scaffold exhibited a 2.0-fold increase in myoblast cells compared to the unmodified scaffold. frontiersin.org Similarly, RGD-functionalized polyurethane scaffolds not only increased initial cell adhesion but also achieved a significant 3.4-fold increase in umbilical cord blood mesenchymal stem cell numbers over the culture period. nih.govresearchgate.net
| Cell Type | Substrate Material | Key Findings | Reference |
|---|---|---|---|
| Rat Bone Marrow Stromal Cells (BMSCs) | Polycaprolactone (PCL) | Significantly improved cell attachment and proliferation; activation of FAK-PI3K-Akt pathway. | nih.gov |
| Umbilical Cord Blood Mesenchymal Stem Cells (UCB MSCs) | Polyurethane (PU) | 1.5 to 2-fold increase in initial adhesion; 3.4-fold increase in cell numbers at end of culture. | nih.govresearchgate.net |
| H9c2 Myoblast Cells | Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] | Highest attachment and proliferation; 2.0-fold increase in cell numbers on day 4 compared to unmodified scaffold. | frontiersin.org |
| Fibroblasts | Chitosan Derivatives (DAH-CMTMC) | Enhanced fibroblast proliferation and adhesion, with viability >140% of control. | medchemexpress.com |
Impact on Cell Migration and Motility
Cell migration is a complex process essential for tissue development, regeneration, and pathological processes like cancer metastasis. The RGD sequence plays a crucial role in this process by mediating dynamic interactions between cells and the ECM. frontiersin.org The binding of RGD to integrins can influence cell motility, and synthetic peptides like RGDC are used to study and control these behaviors. nih.govnih.gov
Research has demonstrated that RGD-containing peptides can inhibit cell migration in certain contexts, particularly in cancer research where they are investigated as antagonists to block tumor cell invasion. oncotarget.comresearchgate.net For example, a novel cyclic RGD peptide, ALOS4, was shown to inhibit the migration of B16F10 mouse melanoma cells by 30%. oncotarget.com Another small-molecule RGD antagonist strongly inhibited the migration of human glioblastoma cells, an effect associated with the disassembly of the actin cytoskeleton and reduced phosphorylation of focal adhesion kinase (FAK). researchgate.net
Conversely, in tissue engineering applications, the goal is often to guide or enhance cell migration into a scaffold. The interaction of cells with an RGD-functionalized substrate provides the necessary traction and signaling cues for cell movement. The ability of RGD to influence cell migration is being explored to prevent secondary tumor formation by inhibiting the invasion of cancer cells into healthy tissues. frontiersin.org
Induction or Inhibition of Cell Differentiation
Beyond adhesion and proliferation, the signals initiated by RGDC binding can profoundly influence the differentiation of stem and progenitor cells into specialized cell types. The peptide mimics the signals from native ECM proteins that guide cell fate decisions during development and tissue repair.
The RGDC peptide has been extensively used to functionalize biomaterials to direct the differentiation of mesenchymal stem cells (MSCs), which are multipotent cells capable of becoming osteoblasts, chondrocytes, myocytes, and adipocytes. nih.gov Polyester-based scaffolds functionalized with RGDC have been shown to support the viability and promote the osteogenic commitment of human bone marrow stem cells (hBMSCs), even without the use of specific differentiation-inducing media. researchgate.netresearchgate.netnih.gov On these functionalized surfaces, hBMSCs showed enhanced osteogenic gene and protein expression, as well as increased mineral deposition. researchgate.netnih.gov
Similarly, RGD-functionalized polyurethane scaffolds were found to enhance the osteogenic differentiation of umbilical cord blood MSCs. nih.govresearchgate.net Interestingly, a concentration of 100 μg/ml RGD was effective, while a higher concentration (200 μg/ml) was less efficient, indicating that the density of the signaling motif is a critical parameter. nih.govresearchgate.net In studies with induced pluripotent stem cells (iPSCs), which can differentiate into all cell types of the body, peptide-conjugated surfaces are being developed to maintain pluripotency or to direct differentiation under chemically defined conditions, avoiding animal-derived products. researchgate.net While specific studies focusing solely on RGDC for iPSC differentiation are emerging, the principle of using adhesive peptides to control iPSC fate is well-established. mdpi.comnih.gov For instance, hydrogels modified with RGD peptides have been used to encapsulate and support the chondrogenic differentiation of hESC-derived mesenchymal cells, leading to the formation of neocartilage. researchgate.net
| Stem Cell Source | Substrate Material | Target Lineage | Key Findings | Reference |
|---|---|---|---|---|
| Human Bone Marrow (hBMSC) | Poly(lactide-co-trimethylene carbonate) | Osteogenic | Enhanced osteogenic commitment without differentiation media; increased ALP activity and osteocalcin (B1147995) expression. | researchgate.netresearchgate.netnih.gov |
| Umbilical Cord Blood (UCB MSC) | Polyurethane (PU) | Osteogenic | Enhanced osteogenic gene and protein expression at an optimal RGD concentration (100 μg/ml). | nih.govresearchgate.net |
| Human Mesenchymal (hMSC) | PLGA Microspheres | Osteogenic | Combination of RGD and BMP-2 induced differentiation into bone cells. | nih.gov |
| Human Mesenchymal (hMSC) | Poly(ethylene glycol) (PEG) Hydrogel | Chondrogenic | Early chondrogenesis was induced, but prolonged RGD exposure could lead to hypertrophy. | frontiersin.org |
| Human Dental Pulp (hDPSC) | Polystyrene Plates | Odontogenic/Osteogenic | DPP-derived RGD peptides promoted differentiation and mineralization, upregulating DMP-1, DSPP, and ALP. | mdpi.com |
The RGDC peptide is particularly relevant in bone and cartilage tissue engineering due to the role of RGD-binding integrins in the function of osteoblasts (bone-forming cells) and chondrocytes (cartilage-forming cells). Functionalizing implant materials or tissue scaffolds with RGDC can accelerate and enhance the differentiation of progenitor cells into these lineages. nih.govresearchgate.net
In osteoblast research, studies have shown that surfaces modified with RGD peptides lead to increased alkaline phosphatase (ALP) activity, a key early marker of osteogenic differentiation, and enhanced mineralization (calcium deposition). researchgate.netupenn.edu For example, polyester-based scaffolds functionalized with RGDC induced increased ALP activity and upregulated osteocalcin expression in hBMSCs transitioning toward an osteoblastic lineage. researchgate.net The combination of RGD peptides with bone morphogenic protein 2 (BMP-2) on scaffolds has been shown to be particularly effective in inducing the differentiation of hMSCs into bone cells. nih.gov
In cartilage tissue engineering, RGD peptides are used to promote the initial aggregation and differentiation of MSCs into chondrocytes. frontiersin.orgresearchgate.net However, the role of RGD in chondrogenesis can be complex. While it can promote chondrocyte proliferation and differentiation, some studies suggest that sustained signaling through RGD-binding integrins might lead to chondrocyte hypertrophy, an undesirable outcome in articular cartilage repair. frontiersin.orgresearchgate.net Therefore, systems are being developed where the RGD signal can be removed after the initial stages of chondrogenesis are complete. frontiersin.org
Research into Apoptosis Regulation
The regulation of apoptosis, or programmed cell death, is a fundamental process in multicellular organisms. The tetrapeptide H-Arg-Gly-Asp-Cys-OH, through its core RGD motif, has been shown to play a multifaceted role in modulating this critical cellular pathway.
RGD Peptides and Integrin-Mediated Apoptosis
Research has demonstrated that peptides containing the Arginine-Glycine-Aspartate (RGD) sequence can induce apoptosis. nih.govabbiotec.comresearchgate.net This process can be independent of integrin-mediated cell clustering signals. nih.govresearchgate.net Studies suggest that RGD-containing peptides can enter cells and directly trigger the autoprocessing and enzymatic activity of procaspase-3, a key protein in the apoptotic cascade. nih.govresearchgate.net The activation of caspase-3 is a crucial step for RGD-mediated cell death. nih.govresearchgate.net
Interestingly, pro-caspase-3 itself contains a potential RGD-binding motif, which suggests a mechanism where RGD peptides could induce conformational changes in pro-caspase-3, leading to its activation. nih.govresearchgate.net This provides a molecular explanation for the pro-apoptotic properties of RGD peptides observed in various research models. nih.gov In some contexts, cyclic RGD peptides have been shown to induce apoptosis in integrin-expressing cancer cells, such as human prostate cancer cells. aacrjournals.org For instance, a cyclic RGD peptide was found to induce apoptosis in human glioblastoma cells expressing αvβ3 integrins. aacrjournals.org
Role in Preventing Cell Apoptosis on Scaffolds
In the context of tissue engineering, surface modification of biomaterials with RGD peptides, including sequences like H-Arg-Gly-Asp-Cys-OH, has been shown to prevent cell apoptosis and promote cell survival. mdpi.comnih.gov When cells are disconnected from their extracellular matrix (ECM), they can undergo a form of apoptosis known as anoikis. diabetesjournals.org Integrins, which are cell surface receptors that bind to the ECM, play a crucial role in mediating cell survival signals. diabetesjournals.org
The immobilization of RGD peptides on scaffolds provides adhesion sites for cells, mimicking the natural ECM. nih.gov This interaction with integrins can activate signaling pathways that suppress apoptosis. nih.govdiabetesjournals.org For example, the binding of RGD sequences to integrins can activate focal adhesion kinase (FAK) and subsequently the PI-3K/Akt signaling pathway. nih.gov The activation of Akt is known to inhibit pro-apoptotic factors and promote the transcription of anti-apoptotic genes, thereby enhancing cell survival and growth on the scaffold. nih.gov Studies have shown that RGD-functionalized chitosan can lead to enhanced fibroblast proliferation and viability. medchemexpress.com
Investigations of Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. The H-Arg-Gly-Asp-Cys-OH peptide and other RGD-containing molecules have been extensively studied for their ability to modulate this process.
Integrin-Mediated Angiogenesis Inhibition Research
Integrins, particularly αvβ3 and αvβ5, are highly expressed on activated endothelial cells during angiogenesis and play a pivotal role in mediating their interaction with the extracellular matrix. mdpi.comnih.gov This interaction is essential for the survival and proliferation of these cells. mdpi.com RGD peptides, by acting as antagonists to these integrins, can disrupt this crucial interaction and thereby inhibit angiogenesis. mdpi.comnih.gov
Research has shown that cyclic RGD peptides can effectively inhibit angiogenesis. nih.gov For instance, a methylated cyclic RGD-peptide demonstrated a significant impact on angiogenesis, leading to a reduction in functional vessel density in research models. mdpi.comnih.gov This inhibition of integrin function by RGD peptides makes them a subject of interest in research aimed at controlling pathological angiogenesis. nih.gov
Studies on Platelet Aggregation Inhibition (Research Models)
The tetrapeptide H-Arg-Gly-Asp-Cys-OH is also recognized for its ability to inhibit platelet aggregation. medchemexpress.commedchemexpress.com This peptide sequence is a binding motif found in fibronectin, a protein involved in cell adhesion. medchemexpress.com
Integration of H Arg Gly Asp Cys Oh into Advanced Biomaterials for Tissue Engineering Research
Design Principles of RGD-Functionalized Biomaterials
The fundamental goal of incorporating H-Arg-Gly-Asp-Cys-OH into biomaterials is to create synthetic environments that cells recognize and respond to in a manner that promotes tissue formation. This involves mimicking key aspects of the natural extracellular matrix and engineering surfaces that actively promote cell attachment.
Mimicking Extracellular Matrix (ECM) Microenvironments
The native ECM is a complex and dynamic network of proteins and polysaccharides that provides not only structural support to cells but also crucial biochemical cues that regulate cell behavior, including adhesion, proliferation, and differentiation. nih.govfrontiersin.orgrsc.org Synthetic biomaterials often lack these inherent biological signals. frontiersin.org By functionalizing biomaterials with RGDC, researchers can introduce specific cell-binding sites that are prevalent in ECM proteins like fibronectin, vitronectin, and laminin. mdpi.comresearchgate.net This modification helps to create a more biomimetic microenvironment, transforming an otherwise bio-inert material into one that can actively participate in the tissue regeneration process. frontiersin.orgumich.edu The presence of these RGD motifs allows the synthetic scaffold to emulate the natural cell-anchoring properties of the ECM, which is a critical step in guiding tissue development. nih.govrsc.org
Engineering Cell-Adhesive Substrates
Cell adhesion is the initial and one of the most critical events in the interaction between cells and a biomaterial. mdpi.comupenn.edu The RGD sequence within H-Arg-Gly-Asp-Cys-OH is the most widely utilized peptide for stimulating cell adhesion on synthetic surfaces. nih.govchemsrc.com The peptide functions by binding to integrins, which are transmembrane receptors on the cell surface, initiating a cascade of signaling events that mediate cell attachment and spreading. mdpi.comnih.gov The cysteine residue in the RGDC sequence provides a versatile anchor for attaching the peptide to various substrates. nih.govunex.es This ability to engineer cell-adhesive properties is crucial for a wide range of tissue engineering applications, from promoting the integration of orthopedic implants to enhancing the performance of vascular grafts and supporting the growth of new tissue in biodegradable scaffolds. cellgs.comkoreamed.orgnih.gov Research has consistently shown that surfaces modified with RGD peptides exhibit significantly enhanced cell attachment compared to unmodified surfaces. acs.orgmdpi.com
Biomaterial Substrate Modification Strategies
To leverage the cell-adhesive properties of H-Arg-Gly-Asp-Cys-OH, the peptide must be effectively integrated with the chosen biomaterial. The two primary strategies for this integration are surface modification, where the peptide is attached to the exterior of the material, and bulk incorporation, where the peptide is distributed throughout the material's volume.
Surface Modification (e.g., coating, covalent attachment)
Surface modification is a common and effective method for immobilizing RGDC onto a biomaterial. This approach can be achieved through either physical adsorption (physisorption) or stable covalent attachment. nih.govacs.org
Physical Adsorption: This involves non-covalent interactions, such as electrostatic forces, to coat the surface with the peptide. While simpler, it may result in a less stable attachment compared to covalent methods. nih.gov
Covalent Attachment: This method forms a strong, stable chemical bond between the peptide and the biomaterial surface, which is often preferred for long-term applications. nih.govunex.es The cysteine residue's thiol group (-SH) is particularly useful for this purpose, as it can readily react with various functional groups on a material's surface. A common technique involves first treating a surface (like titanium or a polymer) to introduce amine groups (-NH2), and then using a cross-linker molecule to connect these groups to the thiol group of the cysteine in RGDC. nih.govresearchgate.net This ensures the RGD sequence is properly oriented and available for cell binding.
Studies have demonstrated the success of covalently immobilizing RGDC on materials like alumina (B75360) and titanium to enhance the adhesion of bone cells (osteoblasts). nih.govkoreamed.orgacs.org
Bulk Incorporation into Polymeric Materials
An alternative to surface-only modification is the bulk incorporation of the RGDC peptide throughout the entire volume of a polymeric biomaterial, such as a hydrogel or a porous scaffold. whiterose.ac.ukwhiterose.ac.uk This strategy creates a three-dimensional environment where cells can find attachment points not just on the surface but also within the material's internal structure as they migrate and proliferate.
This is often achieved by synthesizing a polymer that includes a monomer containing the RGD sequence. For example, RGD-containing peptides can be incorporated into the backbone of polymers like poly(lactide-co-glycolide) (PLGA) or hydrogels made from materials like polyethylene (B3416737) glycol (PEG). ibi-sa.comresearchgate.net This approach is particularly valuable for creating scaffolds designed to support the formation of complex, three-dimensional tissues, as it ensures that bioactive cues are present throughout the entire construct. whiterose.ac.ukwhiterose.ac.uk Research has shown that incorporating RGD into glycerol (B35011) methacrylate (B99206) hydrogels significantly improves the adhesion and viability of human dermal fibroblasts. whiterose.ac.uk
Application in Scaffold and Hydrogel Development Research
The integration of H-Arg-Gly-Asp-Cys-OH is a key strategy in the research and development of scaffolds and hydrogels for tissue engineering. These three-dimensional structures serve as templates to support and guide the growth of new tissue. umich.edumdpi.com
Scaffolds are porous structures, often made from biodegradable polymers like polycaprolactone (B3415563) (PCL) or poly(lactic-co-glycolic acid) (PLGA), that provide a physical framework for tissue regeneration. nih.govresearchgate.net Modifying these scaffolds with RGDC has been shown to significantly improve the attachment, survival, and growth of cells, such as bone marrow stromal cells. nih.gov For instance, RGDC has been successfully immobilized on 3D PCL scaffolds, leading to enhanced cell adhesion and signaling. nih.gov Similarly, incorporating an RGD-conjugated copolymer into PLGA-based composite scaffolds promoted better cell adhesion and new bone formation in animal studies. researchgate.net
Hydrogels are water-swollen polymer networks that closely mimic the soft tissues of the body. nih.govnih.gov Their high water content and tunable mechanical properties make them excellent candidates for tissue engineering. nih.gov Incorporating RGDC and other RGD-containing peptides into hydrogels made from materials like self-assembling peptides or polyethylene glycol (PEG) enhances their bioactivity. ibi-sa.comnih.gov These functionalized hydrogels can promote cell adhesion, proliferation, and differentiation, making them suitable for applications ranging from wound healing to cartilage and neural tissue regeneration. nih.govcellgs.comnih.gov For example, self-assembling peptide hydrogels containing the RGD sequence have been shown to promote the proliferation of fibroblasts and hepatocytes and exhibit excellent hemostatic effects. nih.govacs.org
Below is a table summarizing research findings on the application of RGDC and similar RGD peptides in biomaterials.
| Biomaterial | Modification Strategy | Peptide Sequence | Cell Type Studied | Key Research Finding |
| Alumina Substrate | Covalent Attachment | H-Arg-Gly-Asp-Cys-OH (RGDC) | Osteoblasts (Bone Cells) | Covalent immobilization of RGDC resulted in higher osteoblast adhesion compared to unmodified surfaces. acs.org |
| Titanium (Ti) | Covalent Attachment | H-Arg-Gly-Asp-Cys-OH (RGDC) | Not specified | The cysteine residue of RGDC allows for stable covalent attachment to titanium surfaces, enhancing their bioactivity. researchgate.net |
| Polycaprolactone (PCL) Scaffold | Covalent Attachment | H-Arg-Gly-Asp-Cys-OH (RGDC) | Bone Marrow Stromal Cells (BMSCs) | RGD-modified 3D PCL scaffolds promoted BMSC attachment, survival, and growth. nih.gov |
| Glycerol Methacrylate Hydrogel | Bulk Incorporation | RGD-containing peptide | Human Dermal Fibroblasts | Incorporation of RGD into the hydrogel improved cell adhesion and viability in serum-free media. whiterose.ac.uk |
| PLGA/g-HAP Composite Scaffold | Bulk Incorporation (Mixing) | RGD-conjugated copolymer | 3T3 fibroblasts and osteoblasts | Addition of the RGD-copolymer significantly promoted cell adhesion and growth on the scaffold. researchgate.net |
| Self-Assembling Peptide Hydrogel | Bulk Incorporation | HN-X-...-X-Arg-Gly-Asp-OH | Fibroblasts and Hepatocytes | The RGD-containing hydrogel showed good biocompatibility, promoted cell proliferation, and had a good hemostatic effect. nih.govacs.org |
Promoting Tissue Integration in Research Models
Beyond simply enhancing cell adhesion, the integration of H-Arg-Gly-Asp-Cys-OH into biomaterials aims to promote the seamless integration of an implant with the surrounding host tissue. In research models, this is often evaluated by observing the extent of tissue ingrowth into and around the implant. RGD-coated implants have been shown to improve tissue integration, particularly in challenging environments like bone gaps. of-aarhus.dk
In vivo studies using animal models have provided significant evidence for the positive effects of RGDC modification. For example, titanium implants coated with H-Arg-Gly-Asp-Cys-OH have been shown to stimulate increased bone formation in rat femurs. glpbio.com In canine models, RGD-coated implants placed in cancellous bone gaps demonstrated improved mechanical fixation and a significant increase in bone anchorage compared to uncoated controls. of-aarhus.dk These findings highlight the potential of RGDC to enhance the biological performance of medical implants by fostering a more favorable tissue response. researchgate.net
The presence of the RGD sequence helps to create a microenvironment that is more conducive to tissue regeneration by mimicking the natural ECM. nih.gov This can lead to a reduction in the formation of fibrous tissue, which can hinder implant integration, and an increase in the desired functional tissue. of-aarhus.dk
Use in 3D Bioprinting Research Concepts
Three-dimensional (3D) bioprinting is a revolutionary technology in tissue engineering that allows for the precise, layer-by-layer deposition of cells and biomaterials to create complex tissue constructs. sigmaaldrich.comnih.gov The "bioinks" used in this process are typically hydrogels that need to support cell viability and function. sigmaaldrich.com Many commonly used hydrogels, such as hyaluronic acid (HA), lack inherent cell-binding sites. sigmaaldrich.com
The incorporation of H-Arg-Gly-Asp-Cys-OH and other RGD-containing peptides into these bioinks is a key strategy to overcome this limitation. nih.gov By functionalizing bioinks with RGD, researchers can facilitate cell adhesion and promote the attachment of printed cells to the scaffold structure. sigmaaldrich.comnih.gov This is crucial for maintaining the structural integrity of the bioprinted construct and for guiding subsequent tissue development. nih.gov
For example, HA-based bioinks have been functionalized with RGD peptides to improve cell adhesion in the bioprinting of various tissue models. sigmaaldrich.com Similarly, peptide-functionalized hyaluronan hydrogels have been developed for the 3D culture and bioprinting of neural cells, demonstrating the versatility of this approach across different tissue types. biorxiv.org The ability to create a more cell-responsive printing environment opens up new possibilities for fabricating functional and complex tissue and organ structures for research and therapeutic applications. researchgate.net
Specific Tissue Engineering Research Areas
Bone and Cartilage Tissue Engineering Research
The RGD peptide family is extensively studied in bone and cartilage tissue engineering to address injuries and defects. researchgate.netnih.gov Since many scaffold materials used in this field are bio-inert, modifying them with RGD is a critical strategy to enhance cell adhesion and guide tissue regeneration. researchgate.net The H-Arg-Gly-Asp-Cys-OH peptide, in particular, has been utilized to functionalize materials for bone repair. For instance, coating titanium implants with this peptide has been shown to stimulate increased bone formation. glpbio.com
In bone tissue engineering, RGD-modified surfaces have been found to promote the attachment, spreading, and proliferation of osteoblasts, the cells responsible for bone formation. ecmjournal.org Research has also explored the use of RGD in conjunction with various biomaterials like poly(lactic acid) (PLA) and hydrogels to create scaffolds that support bone and cartilage repair. nih.govfrontiersin.org While RGD is known to enhance cell adhesion, its role in promoting cell differentiation is still an area of active investigation, with some studies suggesting it can influence osteogenic and chondrogenic pathways. nih.govmdpi.com
For cartilage repair, RGD-modified hydrogels are being investigated to improve the adhesion and proliferation of chondrocytes, the cells that form cartilage. frontiersin.orgmdpi.com The peptide helps to create a more favorable microenvironment for these cells within the scaffold. frontiersin.org
Table 2: Research Applications of RGDC in Bone and Cartilage Tissue Engineering
| Application | Biomaterial | Key Research Findings |
|---|---|---|
| Bone Regeneration | Titanium Implants | Increased bone formation in vivo. glpbio.com Enhanced mechanical fixation and bone ongrowth in canine models. of-aarhus.dk |
| Bone Repair | Gold-coated Titanium | Enhanced osteoblast attachment, spreading, and proliferation. ecmjournal.org |
| Cartilage Repair | Hydrogels | Improved adhesion and proliferation of chondrocytes. frontiersin.org |
| Bone and Cartilage Repair | Various Scaffolds | RGD modification is a key strategy to improve the bio-inertness of scaffold materials. researchgate.net |
Cardiovascular Tissue Engineering Research (e.g., vascular grafts, stents)
In cardiovascular tissue engineering, the goal is to develop functional replacements for damaged or diseased tissues like blood vessels and heart valves. A major challenge is to create materials that promote the adhesion and growth of endothelial cells, which form the inner lining of blood vessels, while resisting blood clot formation.
The H-Arg-Gly-Asp-Cys-OH peptide and other RGD derivatives are being explored to modify the surfaces of vascular grafts and stents. nih.gov By immobilizing RGD peptides onto these devices, researchers aim to encourage the attachment and proliferation of endothelial cells, leading to the formation of a healthy endothelial layer. frontiersin.org This "endothelialization" is crucial for the long-term success of vascular implants, as it helps to prevent thrombosis and inflammation. frontiersin.org
Studies have shown that modifying materials like polyurethane with RGD peptides can significantly enhance the adhesion of human vascular endothelial cells. nih.gov Alginate scaffolds modified with RGD have also been shown to improve endothelial cell adhesion and proliferation, and to increase blood vessel formation in vivo. frontiersin.org Furthermore, research has investigated the use of RGD-functionalized materials in cardiac tissue engineering to improve the survival and function of transplanted cells and to promote angiogenesis (the formation of new blood vessels) in the heart. nih.govfrontiersin.org
Muscle and Neural Tissue Engineering Research
The application of RGD-based peptides extends to the complex fields of muscle and neural tissue engineering. In muscle tissue engineering, scaffolds are designed to support the regeneration of damaged muscle tissue. Gelatin-based scaffolds, which naturally contain the RGD sequence, are often used due to their biocompatibility and ability to promote cell adhesion. nih.govmdpi.com These scaffolds can support the growth and proliferation of muscle cells. mdpi.com
In neural tissue engineering, the goal is to promote the repair and regeneration of nerve tissue. nih.gov Biomaterials modified with adhesion molecules are crucial for guiding nerve cell attachment, migration, and neurite extension. nih.gov The RGD sequence is one of the key peptide motifs used for this purpose. nih.gov By incorporating RGD into scaffolds, researchers can create a more permissive environment for neural cell growth and axonal regeneration. nih.govnih.gov For example, self-assembling peptide hydrogels and peptide-functionalized hyaluronan hydrogels are being developed for neural tissue engineering applications, demonstrating the potential to support the adhesion and proliferation of neural cells. biorxiv.orgrsc.org
Corneal Repair Research
The cornea's avascular nature and highly organized structure make its regeneration a significant challenge. Damage from trauma or disease can lead to scarring and vision loss, creating a high demand for effective therapeutic strategies. nih.govnih.gov Research into biomaterials functionalized with the H-Arg-Gly-Asp-Cys-OH peptide and other RGD sequences has shown considerable promise for corneal repair. mdpi.comnih.gov These bioactive materials aim to support the regeneration of various corneal layers, including the epithelium and the stroma, by providing a scaffold that encourages cell adhesion and organized tissue regrowth. patrinum.chucl.ac.uk
Biofunctional hydrogels are a primary focus in this area. For instance, hydrogels created from 4-arm poly(ethylene glycol) (PEG) and di-propargylated RGD-containing peptides have been developed as 3D scaffolds. rsc.org In these systems, the peptide's RGD sequence is crucial for promoting the attachment, spreading, and proliferation of human corneal epithelial cells (HCECs). rsc.org Studies have demonstrated that the density of the RGD motif within these hydrogels directly impacts the behavior of the corneal cells. rsc.org
Similarly, self-assembling peptide amphiphile molecules that form nanofiber scaffolds are being investigated for corneal stroma regeneration. nih.gov Research comparing nanofibers presenting laminin-mimetic sequences (which include RGD) to those with fibronectin-mimetic sequences found that the laminin-inspired scaffolds significantly enhanced the proliferation of human corneal keratocytes and supported their migration to regenerate the stromal layer in animal models. nih.gov The success of these materials hinges on their ability to mimic the natural ECM and present the necessary biological cues, like the RGD sequence, to resident cells. ucl.ac.uk This approach using peptide-based scaffolds is seen as a cutting-edge alternative to traditional corneal transplantation, which is hampered by a worldwide shortage of donor corneas. ucl.ac.uk
Table 1: Research Findings in RGD-Based Corneal Repair
| Biomaterial System | Bioactive Peptide | Cell Type | Key Findings | Reference |
|---|---|---|---|---|
| Poly(ethylene glycol) (PEG) Hydrogel | GRGDG | Human Corneal Epithelial Cells (HCECs) | RGD density in the hydrogel significantly affected cell attachment, spreadability, and proliferation. Showed high ocular biocompatibility in rabbit models. | rsc.org |
| Self-Assembled Peptide Nanofibers | Laminin-mimetic (YIGSR) and Fibronectin-mimetic (RGD) peptides | Human Corneal Keratocytes | Laminin-mimetic nanofibers enhanced keratocyte proliferation and migration, supporting stroma regeneration in rabbit corneas more effectively than fibronectin-mimetic nanofibers. | nih.gov |
Influence of Biomaterial Properties on RGD Efficacy
The effectiveness of the H-Arg-Gly-Asp-Cys-OH peptide in promoting cell-material interactions is not solely dependent on its presence. The physicochemical properties of the biomaterial to which it is attached play a critical role in modulating its biological activity. mdpi.com Factors such as the stiffness of the material, and the density and spatial arrangement of the RGD ligands, can profoundly influence cellular responses, including adhesion, migration, proliferation, and differentiation. nih.govnih.gov
Stiffness and Mechanical Cues
The mechanical properties of the extracellular matrix are a key regulator of cell behavior, and cells can sense and respond to the stiffness of their substrate through a process called mechanotransduction. wustl.eduahajournals.org When RGD peptides are immobilized on a biomaterial, the stiffness of that material can significantly alter the cellular response to the peptide. nih.govnih.gov Proliferation, for example, is often lower on soft matrices and higher on stiff ones. nih.gov
Research using polyelectrolyte multilayer films has shown that substrate stiffness can modify how cells respond to RGD. nih.gov On soft films, RGD presentation induced cell adhesion through specific integrins, while on stiff films, a different set of integrins was involved, indicating that mechanical signals can alter the biochemical signaling pathways initiated by the peptide. nih.gov In some cases, mechanical signals from a stiff substrate can even interfere with or modify the cell's interaction with the RGD peptide. nih.gov Conversely, some studies suggest that softer hydrogels functionalized with RGD sequences may promote certain signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and growth. frontiersin.org This interplay highlights the importance of tuning the mechanical properties of a biomaterial to achieve the desired cellular outcome in conjunction with RGD functionalization. nih.gov
RGD Density and Spatial Distribution
The way H-Arg-Gly-Asp-Cys-OH peptides are presented on a biomaterial surface—specifically their surface density and nanoscale spatial distribution—is a critical determinant of their efficacy. nih.gov The density of RGD ligands regulates the efficiency of cell attachment and is crucial for the clustering of integrin receptors, a key step in activating downstream signaling pathways. nih.govnih.gov
Studies have shown that cell migration speed can be a function of RGD surface density. d-nb.info Furthermore, the spatial arrangement of these peptides, such as clustering them into "islands" on a surface, can influence the formation of focal adhesions and cytoskeletal structures. nih.govnih.gov There appears to be an optimal range for RGD density; while a certain minimum density is required to support cell adhesion, an excessively high density, or "ligand overcrowding," can actually suppress cellular responses like migration and division by hindering focal adhesion formation. nih.govaip.org For instance, one study found that at a local RGD density of 122,000 per square micrometer, the number of focal adhesions was significantly reduced. aip.org The ability to control ligand spacing at the nanoscale (e.g., maintaining distances under 70 nm between ligands) is now understood to be crucial for influencing integrin clustering and subsequent cell behavior. d-nb.info
Table 2: Impact of RGD Density and Spacing on Cellular Response
| Biomaterial | RGD Density/Spacing | Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| Poly(ethylene oxide) Hydrogel | Varied surface density and spatial distribution | Fibroblasts | Cell migration speed is a function of ligand density; clustering ligands reduces the density required to support migration. | d-nb.info |
| Gold Nanodot Template | Ligand spacing < 70 nm | General | Recognized by cells as clustered integrins, directly influencing cell adhesion and spreading. | d-nb.info |
| Alginate Substrates | Global density varied from 0.125 to 80 µg RGD/mg alginate | Mouse preosteoblasts, human fibroblasts, myoblasts | Cell growth rate increased with higher global ligand density. Osteogenesis was enhanced with closely spaced RGD islands. | nih.gov |
Structural and Computational Studies of H Arg Gly Asp Cys Oh and Rgd Analogs
Experimental Structural Elucidation
Experimental techniques are fundamental in determining the precise three-dimensional arrangements of atoms in peptides. For RGD analogs, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary methods utilized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution, providing insights that are complementary to solid-state crystal structures. mdpi.com For RGD peptides, NMR studies, including multidimensional techniques, are used to determine their conformation. nih.govrjpbcs.com
One- and two-dimensional NMR experiments are used to characterize RGD peptides and their degradation products. nih.gov The analysis of NMR parameters, such as the temperature variation of amide proton chemical shifts, can indicate the presence of multiple conformations in equilibrium. unimi.it For instance, amide proton temperature coefficients can reveal whether amide protons are involved in intramolecular or peptide-solvent hydrogen bonds. mdpi.com
Two-dimensional Nuclear Overhauser Effect (NOESY) spectra provide through-space proton-proton distance constraints, while coupling constants (e.g., ³JNHα) yield information about torsional angles, which together help define the peptide's backbone and side-chain conformations. nih.gov However, for flexible molecules like linear RGD peptides, NMR data often represent an average of multiple, rapidly interconverting conformations, making a single structural definition challenging. rjpbcs.comacs.org Studies have shown that linear RGD peptides like RGDW exist as an equilibrium of turn and extended conformations in solution. acs.org This inherent flexibility is a key characteristic revealed by NMR. rjpbcs.com
Table 1: Representative ¹H-NMR Chemical Shifts for RGD Peptides in Random Coil Conformation (D₂O) This table presents typical chemical shift ranges observed for the protons in the amino acid residues of RGD peptides in an aqueous solution, which can vary based on neighboring residues and solution conditions.
X-ray Crystallography
X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. This technique has been instrumental in revealing the bound conformation of RGD peptides when complexed with their integrin receptors. mit.edunih.gov
Crystal structures of integrins such as αVβ3, αIIbβ3, and α5β1 in complex with RGD-containing ligands have been determined. nih.govnih.gov For example, the crystal structure of the extracellular segment of integrin αVβ3 complexed with a cyclic RGD peptide (PDB ID: 1L5G) has provided a structural basis for antagonist development. nih.govnih.gov These structures show that the RGD sequence sits (B43327) at the interface between the α and β integrin subunits. nih.gov
A key interaction revealed by these structures is the coordination of the negatively charged carboxylate side chain of the Aspartate residue with a divalent cation at the Metal Ion-Dependent Adhesion Site (MIDAS) on the β subunit. rsc.orgresearchgate.net Simultaneously, the positively charged guanidinium (B1211019) group of the Arginine residue forms a salt bridge with Aspartate residues on the α subunit (e.g., Asp218 in αV). nih.govrsc.org The conformation of the RGD motif itself is often a turn-like structure, which is crucial for high-affinity binding. rjpbcs.com While crystallography provides precise atomic coordinates, it is important to note that the conformations observed can be influenced by crystal packing forces and may represent one of many possible states.
Computational Modeling and Simulations
Computational methods complement experimental data by providing dynamic insights into peptide conformation and interactions at an atomic level.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of RGD peptides and their complexes with integrins. nih.govtandfonline.com These simulations can model the peptide's movement over time, revealing how factors like flanking amino acids, pH, and temperature influence the conformation of the RGD sequence. tandfonline.comsci-hub.se
MD studies have been used to compare the flexibility of linear and cyclic RGD peptides, showing that linear peptides exhibit greater conformational flexibility. sci-hub.senih.gov Metrics such as the root-mean-square deviation (RMSD) and radius of gyration are calculated from simulation trajectories to quantify conformational changes and stability. techno-press.org For example, simulations have shown that upon binding to an integrin, the RGD peptide can induce significant conformational changes in the receptor. techno-press.orgmdpi.com Furthermore, MD simulations have highlighted the role of water molecules in stabilizing the peptide-integrin complex. nih.gov The combination of NMR data with MD simulations provides a powerful approach for characterizing the conformational ensembles of highly flexible peptides. mdpi.comnih.gov
Ligand-Integrin Docking Studies
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. ijarse.com For RGD analogs, docking studies are employed to model their interaction with the binding pocket of various integrins, such as αvβ3. ijarse.comresearchgate.net These studies help in understanding the structural requirements for binding and in the rational design of new, more potent ligands. ijarse.com
Docking simulations can successfully predict the binding mode where the RGD motif spans the interface between the α and β subunits. rsc.org Key interactions identified through docking include the electrostatic interactions between the charged Arg and Asp residues of the peptide and complementary residues on the integrin, as well as the coordination of the Asp side chain with the MIDAS metal ion. nih.govrsc.org Docking results are often evaluated using scoring functions (e.g., G-score, E-value) that estimate the binding affinity. ijarse.com For instance, a lower E-value suggests a more favorable binding interaction. ijarse.com Docking studies have also proposed the existence of a hydrophobic pocket near the RGD binding site on the integrin surface, which could be exploited to enhance ligand binding affinity and selectivity. nih.gov
Table 2: Example Docking Scores for RGD Analogs with αvβ3 Integrin Illustrative data based on findings from computational studies, where lower energy values and higher scores typically indicate better binding affinity.
Conformational Analysis of Linear and Cyclic Peptides
A significant area of research is the comparison of linear RGD peptides, such as H-Arg-Gly-Asp-Cys-OH, with their cyclic counterparts. Cyclization imposes conformational constraints that can dramatically affect the peptide's biological activity, stability, and selectivity. nih.govqyaobio.com
Linear RGD peptides are characterized by high conformational flexibility. sci-hub.senih.gov This flexibility can make it entropically unfavorable to adopt the specific conformation required for receptor binding and can also expose the peptide backbone to enzymatic degradation. nih.govqyaobio.com Studies have shown that linear peptides are more susceptible to chemical degradation, particularly involving the aspartic acid residue. nih.gov
In contrast, cyclic RGD peptides are more rigid. sci-hub.seqyaobio.com This structural rigidity can pre-organize the RGD motif into a bioactive conformation that is favorable for integrin binding, leading to higher affinity and selectivity. nih.gov MD simulations and experimental data show that the interaction of cyclic RGD with integrins is more stable and stronger than that of linear RGD. rsc.orgnih.gov For example, the cyclic peptide c(RGDfV) shows increased affinity and selectivity for the αvβ3 receptor. mdpi.com This enhanced stability is partly due to the reduced flexibility, which prevents the Asp side chain from adopting a conformation that leads to degradation. nih.govsci-hub.se However, the increased rigidity of cyclic peptides can make it more difficult for them to form as many hydrogen bonds as their more flexible linear counterparts. qyaobio.com
Table 3: Comparative Properties of Linear vs. Cyclic RGD Peptides
Table of Compound Names
Table 4: List of Compounds Mentioned
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies of H-Arg-Gly-Asp-Cys-OH and related RGD analogs are pivotal for understanding the structural features that govern their interaction with integrin receptors. These studies explore how modifications to the peptide's conformation and amino acid sequence impact its binding affinity and selectivity, providing a rational basis for the design of potent and specific integrin-targeting agents.
Correlation of Conformation with Integrin Binding Affinity and Selectivity
The three-dimensional conformation of RGD-containing peptides is a critical determinant of their binding affinity and selectivity for different integrin subtypes. acs.org Integrins themselves exist in multiple conformational states—bent-closed (low-affinity), extended-closed (intermediate-affinity), and extended-open (high-affinity)—and the ability of a peptide to stabilize a particular state influences the binding outcome. researchgate.netnih.gov
Linear RGD peptides, such as the fibronectin-derived hexapeptide GRGDSP, generally exhibit relatively low affinity for their target integrins. annualreviews.org While they can mimic the binding of larger extracellular matrix proteins, their inherent flexibility often leads to a less optimal presentation of the key binding residues to the receptor. mdpi.com Studies have shown that linear RGD peptides may bind to integrins without inducing the significant conformational changes associated with high-affinity states. pnas.org For example, one study found that a linear RGD peptide could bind to the α5β1 integrin headpiece without causing the "shape-shifting" to an intermediate or open conformation that signifies stronger binding. pnas.org
In contrast, constraining the peptide backbone, often through cyclization, has proven to be a highly effective strategy for enhancing both binding affinity and selectivity. wikipedia.orgresearchgate.net Cyclic RGD peptides show reduced conformational flexibility, which can pre-organize the pharmacophore in a bioactive conformation that fits precisely into the integrin binding pocket. mdpi.com This structural rigidity not only improves binding properties but also increases stability by preventing degradation, particularly at the susceptible aspartic acid residue. wikipedia.org
Cyclization can be achieved through various chemical strategies, including the formation of disulfide bonds between cysteine residues, such as in the H-Arg-Gly-Asp-Cys-OH sequence. researchgate.net The resulting conformational constraint can lead to a dramatic increase in potency. For instance, the cyclic peptide ACDCRGDCFCG (also known as RGD4C) was found to be 200-fold more potent than its linear counterparts. wikipedia.org Research comparing linear and cyclic peptides targeting the α5β1 integrin revealed that a cyclic RGD peptide had a 20-fold higher affinity and was able to induce a conformational change in the integrin's β1-subunit to an intermediate state between closed and open, a change not observed with the linear peptide under the same conditions. pnas.org
The selectivity for different integrin subtypes is also profoundly influenced by the peptide's conformation. acs.org By altering the ring size, the amino acids within the cyclic structure, and the nature of the cyclizing linker, it is possible to develop analogs with high selectivity for specific integrins, such as αvβ3, αvβ5, or α5β1. acs.orgfrontiersin.org For example, cyclization has been shown to increase the selectivity for integrin αVβ3 over αIIBβ3. wikipedia.org
| Property | Linear RGD Peptides (e.g., GRGDSP) | Cyclic RGD Peptides (e.g., cyclo[RGDfV]) |
|---|---|---|
| Conformation | Highly flexible, multiple conformations in solution. mdpi.com | Conformationally constrained, more rigid structure. mdpi.comwikipedia.org |
| Integrin Binding Affinity | Relatively low. annualreviews.org | Significantly increased (can be >100-fold higher). pnas.orgwikipedia.org |
| Integrin Selectivity | Generally lower, may bind to multiple RGD-dependent integrins. annualreviews.org | Higher selectivity for specific integrin subtypes can be achieved. acs.orgwikipedia.org |
| Receptor Conformational Change | May bind without inducing significant activating conformational shifts. pnas.org | Can induce and stabilize the high-affinity open conformation of the integrin. pnas.orgpnas.org |
| Stability | More susceptible to proteolytic degradation. wikipedia.org | Increased resistance to proteolysis. mdpi.com |
Role of Specific Amino Acid Residues in Binding
The binding of H-Arg-Gly-Asp-Cys-OH to integrins is mediated by specific interactions contributed by each amino acid residue in the core RGD sequence. The cysteine residue provides a functional group for cyclization or conjugation.
Arginine (Arg): The arginine residue is critical for the initial recognition and binding to the integrin. mdpi.com Its positively charged guanidinium group engages in a key electrostatic interaction, forming a bidentate salt bridge with a highly conserved aspartic acid residue within the α subunit of the integrin receptor. mdpi.comnih.gov This interaction is a primary anchor point for the peptide. The importance of this residue is highlighted by the fact that while a D-arginine can be substituted without losing activity, other modifications can be detrimental. annualreviews.org
Glycine (B1666218) (Gly): The glycine residue, being the smallest amino acid with only a hydrogen atom as its side chain, provides essential conformational flexibility to the peptide backbone. This flexibility allows the arginine and aspartic acid residues to adopt the optimal spatial orientation required for simultaneous binding to their respective pockets on the α and β integrin subunits. Replacing glycine with a bulkier amino acid, such as alanine, can sterically hinder this optimal conformation and has been shown to reduce binding activity by 100-fold or more. annualreviews.org
Aspartic Acid (Asp): The aspartic acid residue provides the second crucial anchor point for the RGD motif. Its negatively charged carboxylate side chain coordinates with a divalent cation (typically Mg2+) located in a conserved binding site on the integrin β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS). mdpi.compnas.org This interaction is essential for high-affinity binding and subsequent cell adhesion signaling. The specificity of this interaction is strict; replacing aspartic acid with the slightly longer glutamic acid residue or using its D-enantiomer renders the peptide inactive. annualreviews.org
Cysteine (Cys): In the H-Arg-Gly-Asp-Cys-OH peptide, the cysteine residue's primary role in the context of SAR is to provide a reactive thiol (-SH) group. mdpi.com This group is not directly involved in the core binding interaction with the integrin's RGD-binding pocket. Instead, it serves as a versatile chemical handle. It allows for the formation of a disulfide bond with another cysteine residue to create a cyclic peptide, which, as discussed previously, significantly enhances binding affinity and stability. wikipedia.org Alternatively, the thiol group can be used to immobilize the peptide onto surfaces, such as gold, for cell adhesion studies and biomaterial applications. researchgate.net
| Amino Acid Residue | Key Functional Group | Role in Integrin Binding | Reference |
|---|---|---|---|
| Arginine (Arg) | Guanidinium Group | Forms a bidentate salt bridge with an Asp residue on the integrin α subunit. | mdpi.comnih.gov |
| Glycine (Gly) | Hydrogen Side Chain | Provides conformational flexibility, allowing optimal positioning of Arg and Asp residues. | annualreviews.org |
| Aspartic Acid (Asp) | Carboxylate Group | Coordinates with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) on the integrin β subunit. | mdpi.compnas.org |
| Cysteine (Cys) | Thiol (-SH) Group | Enables peptide cyclization via disulfide bond formation or surface immobilization. Not directly involved in core receptor binding. | researchgate.netmdpi.com |
Advanced Research Directions and Future Perspectives
Development of Highly Selective Integrin Ligands
A primary challenge in the therapeutic use of RGD-containing peptides is their ability to bind to multiple integrin subtypes. The development of ligands with high selectivity for a specific integrin, such as αvβ3 (overexpressed in many tumors) or α5β1 (implicated in fibrosis), is a major goal. nih.govtum.de Future research is heavily focused on strategies that confer conformational constraint on the RGDC peptide. Cyclization, often utilizing the terminal cysteine and arginine residues, pre-organizes the peptide into a rigid structure. This fixed conformation can be tailored to fit the unique binding pocket of a single integrin subtype, dramatically enhancing selectivity. nih.govresearchgate.net
Researchers are exploring various methods to achieve this, including the incorporation of D-amino acids or N-methylation of peptide bonds to create specific turn structures. researchgate.net The resulting cyclic peptides often exhibit higher affinity and greater resistance to proteolysis compared to their linear counterparts. nih.gov Bicyclic peptides, which feature two interlocking loops, represent a further step in this direction, offering even greater structural definition and the potential for exquisite selectivity over different integrin subtypes. acs.orgacs.org
Table 1: Strategies for Enhancing Integrin Selectivity of RGDC-based Peptides
| Strategy | Description | Target Integrin Example | Rationale |
|---|---|---|---|
| Monocyclic Peptides | A single cyclic structure is formed, often via a disulfide or amide bond involving the Cys residue. | αvβ3 | Restricts conformational freedom to favor a geometry specific to the αvβ3 binding pocket. researchgate.net |
| Bicyclic Peptides | Two constrained loops are created, one often containing the RGD motif and the other a selectivity-enhancing sequence. | α5β1 | The second loop provides additional interaction points, fine-tuning the binding specificity. acs.org |
| N-Methylation | Methyl groups are added to the peptide backbone nitrogens. | αvβ6 | Reduces hydrogen bonding capacity and introduces steric hindrance, favoring specific turn types. |
| Incorporation of D-Amino Acids | L-amino acids are replaced with their D-isomers at specific positions. | αvβ5 | Induces unique backbone geometries and turn structures not accessible with only L-amino acids. |
Integration with Multi-Functional Biomaterials
The functionalization of biomaterials with H-Arg-Gly-Asp-Cys-OH to promote cell adhesion is a well-established technique. nih.govresearchgate.net The next generation of research, however, is centered on creating multi-functional and "smart" biomaterials. These advanced materials aim to mimic the dynamic and complex nature of the native ECM by presenting the RGDC ligand in a more controlled and interactive manner. researchgate.netfrontiersin.org
A key area of development is stimuli-responsive hydrogels. researchgate.netnih.gov These materials can change their physical properties, such as stiffness or ligand presentation, in response to external cues like light or internal physiological signals like pH or temperature. mdpi.comfrontiersin.org For instance, a hydrogel could be designed to increase the density of RGDC on its surface when exposed to a specific wavelength of light, allowing for spatiotemporal control over cell adhesion. The cysteine residue in RGDC is particularly useful for this, as its thiol group enables specific, covalent attachment to the biomaterial scaffold via chemistries that can be designed to be reversible or activatable. nih.govmdpi.com
Furthermore, researchers are co-immobilizing RGDC with other bioactive molecules, such as growth factors or sequences derived from them, to create synergistic effects that can direct complex cellular processes like osteogenic differentiation. researchgate.netfrontiersin.org
Exploring RGD-Mediated Intracellular Processes
While the role of RGDC in mediating cell attachment is clear, a deeper understanding of the subsequent intracellular signaling events is a burgeoning field of research. Upon binding to an integrin, the RGD motif triggers a cascade of intracellular signals that regulate cell behavior, including proliferation, migration, and differentiation. researchgate.netmedsci.org These signaling pathways are often initiated by the activation of focal adhesion kinase (FAK) and the protein tyrosine kinase Src. researchgate.net
Future studies will focus on dissecting the specific downstream pathways activated by RGDC binding to different integrin subtypes. A significant area of interest is the "crosstalk" between integrin-mediated signaling and pathways activated by growth factor receptors. nih.govahajournals.org It is now understood that the signals from integrins and growth factor receptors are often synergistic and co-dependent, regulating complex processes like angiogenesis. ahajournals.orgmdpi.com For example, integrin engagement can modulate the activity of growth factor receptors, and vice versa, through direct association or by activating common downstream signaling molecules. nih.govliverpool.ac.uk Advanced techniques like FRET (Förster Resonance Energy Transfer) imaging will be crucial in visualizing these complex signaling networks in real-time within living cells.
Advancements in Peptide Synthesis and Modification Techniques
The efficient and reliable synthesis of H-Arg-Gly-Asp-Cys-OH and its analogs is critical for advancing research and clinical applications. Solid-phase peptide synthesis (SPPS) remains the dominant method, and ongoing advancements are focused on improving its efficiency and sustainability. openaccessjournals.commtoz-biolabs.com Innovations include the development of novel coupling reagents that minimize side reactions, the use of microwave-assisted techniques to accelerate reaction times, and a shift towards "green chemistry" principles, such as using water as a solvent. openaccessjournals.commtoz-biolabs.comrsc.org
The modification of the RGDC peptide, particularly at the cysteine residue, is a key area of innovation. The thiol group of cysteine provides a unique chemical handle for a variety of bioconjugation strategies. acs.org High-efficiency "click chemistry" reactions are increasingly used to attach RGDC to drug molecules, imaging agents, or nanoparticles for targeted delivery. acs.org Furthermore, researchers are designing stimuli-responsive linkers that can be cleaved by specific enzymes or changes in pH, allowing for the creation of "activatable" RGDC conjugates that become functional only at the desired site of action, such as a tumor microenvironment. researchgate.netacs.org
Computational Design of Novel RGD Analogs
Computational methods are becoming indispensable for accelerating the discovery of new RGD analogs with enhanced properties. frontiersin.orgfrontiersin.org Molecular dynamics (MD) simulations and docking studies allow researchers to model the interaction between various RGDC-based structures and the crystal structures of different integrins. frontiersin.orgresearchgate.net These in silico techniques can predict binding affinity and selectivity, helping to prioritize which peptide designs should be synthesized and tested experimentally. researchgate.net This approach significantly reduces the time and expense of screening large chemical libraries.
More recently, machine learning (ML) and artificial intelligence (AI) are being integrated into the design process. rsc.orgacs.org By training algorithms on existing data sets of peptide sequences and their corresponding biological activities, ML models can predict the properties of novel, un-synthesized analogs. acs.orgnih.gov This data-driven approach can identify complex relationships between sequence, structure, and function that may not be obvious to human designers. The iterative cycle of computational design, chemical synthesis, and experimental validation creates a powerful pipeline for the rapid optimization of RGD ligands for specific therapeutic and biotechnological applications. nih.govresearchgate.net
Q & A
Q. How can the PICO framework structure a study investigating H-Arg-Gly-Asp-Cys-OH’s efficacy in diabetic wound healing?
- Methodological Answer :
- Population : Diabetic murine models with full-thickness wounds.
- Intervention : Topical application of peptide-loaded hydrogels.
- Comparison : Untreated wounds vs. VEGF-treated controls.
- Outcome : Wound closure rate, angiogenesis (CD31 immunohistochemistry), and collagen deposition (Masson’s trichrome).
Feasibility is assessed via FINER criteria (e.g., ethical approval for animal use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
